molecular formula C10H9BrFNO B2916191 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile CAS No. 1283707-34-5

2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile

Cat. No.: B2916191
CAS No.: 1283707-34-5
M. Wt: 258.09
InChI Key: DNMHSYYYITXCBB-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile is an organic compound with the molecular formula C10H9BrFNO It is characterized by the presence of a bromine atom, a fluorine atom, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.

    Nitrile Group Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the brominated and fluorinated phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by nitrile group introduction and hydroxylation under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine compound.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating the biological activity of brominated and fluorinated phenyl compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the nitrile and hydroxyl groups, contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-[(5-Bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: This compound shares the bromine and fluorine substitution pattern but has a different core structure.

    2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene: Similar in having bromine and fluorine atoms, but with different positioning and additional functional groups.

Uniqueness: 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile is unique due to the presence of both a nitrile and a hydroxyl group, which provide distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern also contributes to its unique properties compared to other similar compounds.

Properties

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMHSYYYITXCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(CO)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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